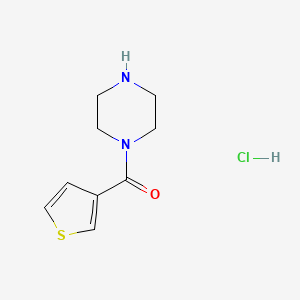

Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride

Description

Nomenclature and Chemical Identification

This compound possesses multiple systematic names and identifiers that reflect its complex chemical structure and registry status across various chemical databases. The compound is officially registered under Chemical Abstracts Service registry number 1185316-61-3 for the hydrochloride salt form, while the free base carries the registration number 59939-74-1. The International Union of Pure and Applied Chemistry systematic name for this compound is piperazin-1-yl(thiophen-3-yl)methanone;hydrochloride, which precisely describes its molecular components and salt formation.

The molecular formula of the hydrochloride salt is C9H13ClN2OS, with a molecular weight of 232.73 grams per mole, while the free base form exhibits the formula C9H12N2OS with a molecular weight of 196.27 grams per mole. Alternative nomenclature includes 1-(thiophene-3-carbonyl)piperazine hydrochloride and 1-(3-thienylcarbonyl)piperazine hydrochloride, reflecting the various approaches to naming this compound based on its structural components. The Simplified Molecular Input Line Entry System representation for the compound is C1CN(CCN1)C(=O)C2=CSC=C2.Cl, providing a standardized textual representation of its molecular structure.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number (Hydrochloride) | 1185316-61-3 |

| Chemical Abstracts Service Number (Free Base) | 59939-74-1 |

| Molecular Formula (Hydrochloride) | C9H13ClN2OS |

| Molecular Formula (Free Base) | C9H12N2OS |

| Molecular Weight (Hydrochloride) | 232.73 g/mol |

| Molecular Weight (Free Base) | 196.27 g/mol |

| International Union of Pure and Applied Chemistry Name | piperazin-1-yl(thiophen-3-yl)methanone;hydrochloride |

The structural characteristics of this compound encompass several key functional groups that contribute to its chemical behavior and potential biological activity. The piperazine component consists of a six-membered saturated ring containing two nitrogen atoms positioned at the 1 and 4 positions, providing the molecule with basic amine functionality. The thiophene moiety contributes a five-membered aromatic heterocycle containing a sulfur atom, which imparts unique electronic properties and potential for various chemical interactions. The carbonyl group serves as the linking element between these two heterocyclic systems, forming an amide bond that provides structural rigidity and serves as a hydrogen bond acceptor site.

Historical Context of Piperazine-Based Compound Development

The development of piperazine-containing compounds has followed a remarkable trajectory spanning over a century of medicinal chemistry research and pharmaceutical innovation. Piperazine itself was first synthesized and characterized in the late 19th century, with early applications focusing on its anthelmintic properties for treating parasitic infections. The compound gained significant commercial attention when Bayer marketed piperazine as an anthelmintic in the early 20th century, establishing the foundation for what would become an extensive family of piperazine-derived pharmaceuticals.

The evolution of piperazine chemistry accelerated substantially during the mid-20th century as researchers began to recognize the unique structural and pharmacological properties of the piperazine scaffold. The versatility of the piperazine ring system, characterized by its ability to accommodate diverse substitution patterns while maintaining favorable physicochemical properties, made it an attractive target for drug discovery efforts. Investigations during this period revealed that substituted derivatives of piperazine could exhibit a broad spectrum of pharmacological activities, leading to the development of numerous therapeutic agents across various disease categories.

Contemporary pharmaceutical research has witnessed an unprecedented expansion in piperazine-based drug development, with recent analysis revealing that 36 drugs containing piperazine ring systems were approved by the United States Food and Drug Administration between 2012 and 2023. This remarkable productivity in piperazine-based drug discovery reflects the continued recognition of piperazine as a privileged scaffold in medicinal chemistry, capable of providing favorable drug-like properties including appropriate basicity, water solubility, and bioavailability characteristics. The development of compounds such as this compound represents the modern evolution of this field, incorporating heterocyclic hybridization strategies that combine the proven pharmaceutical utility of piperazine with the unique properties of thiophene-containing systems.

| Historical Period | Key Developments | Representative Applications |

|---|---|---|

| Late 19th Century | Initial piperazine synthesis and characterization | Basic chemical research |

| Early 20th Century | Commercial anthelmintic applications | Parasitic infection treatment |

| Mid-20th Century | Recognition of pharmaceutical potential | Diverse therapeutic applications |

| 2012-2023 | Modern drug approvals | 36 Food and Drug Administration-approved drugs |

Significance in Heterocyclic Chemistry Research

This compound occupies a position of considerable importance within the broader context of heterocyclic chemistry research, representing a sophisticated example of how multiple heterocyclic systems can be combined to create compounds with enhanced properties and potential applications. The significance of this compound extends beyond its individual chemical characteristics to encompass its role as a representative member of the piperazine-thiophene hybrid class, which has emerged as a focal point for contemporary medicinal chemistry research.

The piperazine component of this molecule contributes several attributes that have established it as one of the most frequently utilized heterocycles in drug discovery research. Piperazine ranks as the third most common nitrogen heterocycle in pharmaceutical applications, reflecting its proven utility in creating bioactive compounds with favorable pharmacokinetic profiles. The two nitrogen atoms within the piperazine ring provide opportunities for hydrogen bonding interactions and contribute to the overall basicity of the molecule, characteristics that are often associated with improved solubility and bioavailability. Furthermore, the conformational flexibility of the piperazine ring allows for optimization of molecular interactions with biological targets while maintaining structural stability.

The thiophene moiety brings complementary properties to the hybrid structure, contributing aromatic character and unique electronic properties that can influence molecular recognition and binding affinity. Thiophene-containing compounds have demonstrated significant potential in various therapeutic applications, and their incorporation into piperazine-based scaffolds represents a strategic approach to combining the advantages of both heterocyclic systems. The carbonyl linkage between these components provides additional functionality, serving as both a structural element and a potential site for intermolecular interactions.

Research investigations focusing on piperazine-thiophene hybrids have revealed their potential applications across multiple domains of medicinal chemistry. Recent studies have demonstrated that compounds incorporating both piperazine and thiophene elements can exhibit enhanced biological activities compared to their individual components, suggesting synergistic effects arising from the combination of these heterocyclic systems. The structural diversity accessible through variations in substitution patterns and linkage strategies has made this class of compounds particularly attractive for structure-activity relationship studies and lead compound optimization efforts.

| Research Domain | Significance | Applications |

|---|---|---|

| Medicinal Chemistry | Privileged scaffold status | Drug discovery and development |

| Heterocyclic Chemistry | Multi-ring system integration | Synthetic methodology development |

| Structure-Activity Studies | Hybrid system optimization | Lead compound enhancement |

| Pharmaceutical Research | Enhanced bioactivity potential | Therapeutic agent development |

The compound's significance in heterocyclic chemistry research is further amplified by its role in advancing synthetic methodologies for creating complex heterocyclic architectures. The development of efficient synthetic routes to this compound and related compounds has contributed to the broader understanding of heterocyclic synthesis and has provided valuable insights into the preparation of hybrid molecules containing multiple heteroatomic ring systems. These synthetic advances have implications that extend beyond individual compound preparation to encompass the development of general strategies for combining diverse heterocyclic components in drug discovery efforts.

Properties

IUPAC Name |

piperazin-1-yl(thiophen-3-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS.ClH/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11;/h1,6-7,10H,2-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNUGOQLFYSKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CSC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671810 | |

| Record name | (Piperazin-1-yl)(thiophen-3-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185316-61-3 | |

| Record name | (Piperazin-1-yl)(thiophen-3-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a piperazine ring, a thiophene moiety, and a carbonyl functional group. Its molecular formula is C₁₁H₁₄ClN₃OS. The presence of these functional groups positions it as a candidate for various biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has been studied for its antibacterial and antifungal activities. Similar compounds have shown effectiveness against various pathogens, suggesting that this compound may also possess such properties.

- Antiviral Effects : Preliminary studies indicate potential antiviral activity, although specific viral targets have not been extensively characterized.

- Neuroactive Effects : The piperazine structure is often associated with neuroactive properties, indicating potential applications in treating neurological disorders.

Target Enzymes

This compound acts primarily as a reversible inhibitor of monoacylglycerol lipase (MAGL) . MAGL plays a crucial role in the endocannabinoid system by degrading endocannabinoids. Inhibition of this enzyme leads to increased levels of endocannabinoids, which can enhance cannabinoid receptor activation and influence various physiological processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endocannabinoid signaling pathway . By inhibiting MAGL, the compound prevents the degradation of endocannabinoids, resulting in their accumulation and subsequent activation of cannabinoid receptors.

Pharmacokinetics

As a derivative of the indole nucleus, this compound shares pharmacokinetic characteristics with other indole derivatives. Studies suggest that it interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can significantly influence the metabolic pathways involved in drug processing.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific pathogen tested.

- Neuropharmacological Potential : In vitro studies showed that the compound could modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating mood disorders or psychosis .

Data Table: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacteria and fungi | |

| Antiviral | Potential activity against viral pathogens | |

| Neuroactive | Modulates neurotransmitter systems | |

| MAGL Inhibition | Reversible inhibition leading to increased endocannabinoids |

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Preparation Methods

Preparation of Piperazin-1-yl Methanone Intermediate

A typical synthesis begins with the preparation of a protected piperazine derivative, such as tert-butyl 4-(substituted benzoyl)piperazine-1-carboxylate, followed by deprotection to yield the free piperazin-1-yl methanone.

- Dissolve 3,4,5-trimethoxybenzoic acid in dry tetrahydrofuran.

- Activate the acid using a coupling reagent such as HATU in the presence of a base like N,N-diisopropylethylamine.

- Add boc-piperazine to the reaction mixture and stir at ambient temperature.

- After reaction completion, purify by column chromatography to isolate the tert-butyl protected intermediate.

- Deprotect the tert-butyl group using trifluoroacetic acid in dichloromethane at 0 °C to room temperature.

- Purify the resulting piperazin-1-yl methanone by column chromatography.

This method yields the free piperazin-1-yl methanone intermediate with high purity and yield, confirmed by LC-MS and NMR spectroscopy.

Preparation of Thiophene-3-carbonyl Chloride

Thiophene-3-carbonyl chloride, the acid chloride derivative of thiophene-3-carboxylic acid, is prepared by reacting the corresponding acid with oxalyl chloride in dry dichloromethane, often catalyzed by a small amount of DMF to activate the reaction.

- Dissolve thiophene-3-carboxylic acid in dry dichloromethane.

- Cool the solution to 0 °C.

- Add oxalyl chloride dropwise, followed by a catalytic amount of DMF.

- Stir for 1 hour at 0 °C to complete conversion to the acid chloride.

Coupling Reaction to Form Piperazin-1-yl(thiophen-3-yl)methanone

The final step involves the nucleophilic acyl substitution of the piperazin-1-yl methanone intermediate with thiophene-3-carbonyl chloride.

- Dissolve the piperazin-1-yl methanone intermediate in dry dichloromethane and cool to 0 °C.

- Add a base such as triethylamine to neutralize the HCl formed during the reaction.

- Slowly add the thiophene-3-carbonyl chloride solution to the reaction mixture under stirring.

- Allow the reaction to proceed at 0 °C for 1 hour.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction, wash the organic layer with water, sodium bicarbonate solution, and brine.

- Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

- Purify the crude product by column chromatography to obtain Piperazin-1-yl(thiophen-3-yl)methanone.

The hydrochloride salt can be formed by treating the free base with hydrochloric acid in an appropriate solvent, followed by crystallization.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Characterization Techniques |

|---|---|---|---|---|

| Synthesis of protected intermediate | 3,4,5-trimethoxybenzoic acid, HATU, DIPEA, boc-piperazine, THF, rt, 3-4 h | 80-85 | >95 | LC-MS, 1H NMR, Elemental analysis |

| Deprotection to free base | Trifluoroacetic acid, DCM, 0 °C to rt, 2-3 h | 75-80 | >98 | LC-MS, 1H NMR |

| Preparation of acid chloride | Thiophene-3-carboxylic acid, oxalyl chloride, DMF, DCM, 0 °C, 1 h | Quantitative | - | TLC, IR |

| Coupling reaction | Piperazin-1-yl methanone, thiophene-3-carbonyl chloride, triethylamine, DCM, 0 °C, 1 h | 70-85 | >95 | LC-MS, 1H NMR |

| Formation of hydrochloride salt | Treatment with HCl in suitable solvent, crystallization | 80-90 | >99 | Melting point, elemental analysis |

Research Findings and Notes

- The described synthetic pathway is consistent with procedures used for related piperazine methanone derivatives, which have been extensively characterized by LC-MS, NMR, and elemental analysis to confirm structure and purity.

- The use of oxalyl chloride with DMF as catalyst for acid chloride formation is a standard, efficient method that ensures high conversion and purity.

- The coupling reaction benefits from low temperature (0 °C) to minimize side reactions and improve yield.

- The final hydrochloride salt form improves compound stability and solubility, which is advantageous for pharmaceutical applications.

- Purification by column chromatography using silica gel and appropriate solvent systems is critical to obtain high-purity product.

- These methods have been validated in multiple studies focusing on piperazine derivatives with various aromatic and heteroaromatic acyl groups, indicating robustness and reproducibility.

Q & A

Q. How can researchers optimize the synthetic yield of piperazine-thiophene methanone derivatives?

Methodological Answer: To improve yields, consider using coupling reagents like HOBt (1-hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base. These reagents enhance amide bond formation efficiency. For example, yields of 12–18% were achieved for structurally similar compounds via this approach, though optimization of stoichiometry (e.g., 1.1:1 molar ratio of amine to acid) and reaction time may further improve outcomes . Additionally, purification via recrystallization (e.g., using ethanol/water mixtures) can address low yields caused by byproducts .

Q. What spectroscopic techniques are critical for confirming the structure of piperazine-thiophene methanone derivatives?

Methodological Answer: Combine IR spectroscopy to identify carbonyl (C=O, ~1650–1750 cm⁻¹) and aromatic C-H stretches, and ¹H/¹³C NMR to resolve piperazine ring protons (δ 2.5–3.5 ppm) and thiophene aromatic protons (δ 6.5–7.5 ppm). For example, ¹³C NMR can confirm methanone carbonyl signals at ~165–170 ppm. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive stereochemical confirmation .

Q. How should researchers address discrepancies between theoretical and experimental purity in synthesized compounds?

Methodological Answer: Use HPLC with a C18 column and UV detection (e.g., 254 nm) to assess purity. For instance, a study reported 53–64% experimental purity vs. 53–65% theoretical values due to residual solvents or unreacted intermediates. Adjust gradient elution (e.g., 10–90% acetonitrile in water with 0.1% TFA) and employ preparative HPLC for impurity removal .

Advanced Research Questions

Q. What strategies guide structure-activity relationship (SAR) studies for piperazine-thiophene methanone analogs targeting CNS receptors?

Methodological Answer: Introduce substituents at the piperazine nitrogen (e.g., 4-fluorophenethyl) or thiophene ring (e.g., bromo or trifluoromethyl groups) to modulate lipophilicity and receptor affinity. For example, benzhydryl piperazine analogs showed enhanced CB1 receptor inverse agonism when bulky aryl groups were added. Use radioligand binding assays (e.g., [³H]CP-55,940 for CB1) to quantify Ki values .

Q. How can computational modeling predict target interactions of piperazine-thiophene methanone derivatives?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., CB1 PDB: 5TGZ). Focus on key residues like Phe170/Trp356 for hydrophobic interactions with the thiophene ring. MD simulations (100 ns) assess stability of ligand-receptor complexes, while QSAR models prioritize analogs with predicted logP < 3.5 and polar surface area < 90 Ų for blood-brain barrier penetration .

Q. What in vitro assays are suitable for evaluating dopamine receptor subtype selectivity of these compounds?

Methodological Answer: Use HEK-293 cells transfected with D2/D3 receptors and measure cAMP inhibition via ELISA. For example, functionalized diamino-butylbenzamides showed D3 selectivity (IC₅₀ = 12 nM) over D2 (IC₅₀ = 220 nM) by incorporating 4-(thiophen-3-yl)phenyl groups. Counter-screen against 5-HT2A and adrenergic receptors to rule off-target effects .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data?

Methodological Answer: Investigate pharmacokinetic factors: Measure plasma/tissue concentrations via LC-MS/MS after oral administration. If low bioavailability is observed, modify solubilizing groups (e.g., replace thiophene with pyridyl) or formulate as hydrochloride salts. For instance, LDK1229’s CB1 inverse agonism in vivo required doses 10× higher than in vitro IC₅₀, prompting prodrug strategies .

Q. What advanced analytical methods characterize polymorphic forms of hydrochloride salts?

Methodological Answer: Use XRPD (X-ray powder diffraction) to identify distinct crystal forms (e.g., Form B vs. amorphous). Compare DSC thermograms (melting endotherms at 177–215°C) and TGA for hydrate detection. For example, a novel crystal form of a related methanone hydrochloride showed improved solubility (3.2 mg/mL vs. 1.5 mg/mL amorphous) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.